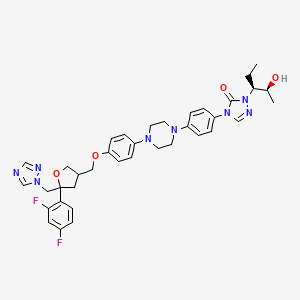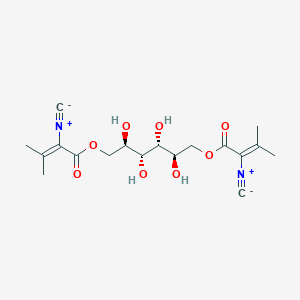
1,6-Di-O-(2-isocyano-3-methylcrotonyl)-D-mannitol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-mannitol 1,6-bis(2-isocyano-3-methyl-2-butenoate): is a chemical compound known for its unique structure and properties. It is also referred to as 1-O,6-O-Bis(2-isocyano-3-methyl-2-butenoyl)-D-mannitol
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of D-mannitol 1,6-bis(2-isocyano-3-methyl-2-butenoate) involves the reaction of D-mannitol with 2-isocyano-3-methyl-2-butenoic acid. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This often includes the use of advanced equipment and techniques to monitor and control the reaction environment .
化学反応の分析
Types of Reactions
D-mannitol 1,6-bis(2-isocyano-3-methyl-2-butenoate) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, pressures, and solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions may result in various substituted derivatives .
科学的研究の応用
D-mannitol 1,6-bis(2-isocyano-3-methyl-2-butenoate) has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as an antibiotic.
Industry: It is used in the production of various chemical products and materials.
作用機序
The mechanism of action of D-mannitol 1,6-bis(2-isocyano-3-methyl-2-butenoate) involves its interaction with specific molecular targets and pathways. The compound’s isocyano groups are reactive and can form covalent bonds with nucleophiles, leading to various biological and chemical effects. The exact pathways and targets depend on the specific application and context .
類似化合物との比較
Similar Compounds
D-mannitol 1,6-bis(2-isocyano-3-methyl-2-butenoate): is similar to other isocyano compounds, such as:
Uniqueness
The uniqueness of D-mannitol 1,6-bis(2-isocyano-3-methyl-2-butenoate) lies in its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a valuable compound for research and industrial applications .
特性
分子式 |
C18H24N2O8 |
|---|---|
分子量 |
396.4 g/mol |
IUPAC名 |
[(2R,3R,4R,5R)-2,3,4,5-tetrahydroxy-6-(2-isocyano-3-methylbut-2-enoyl)oxyhexyl] 2-isocyano-3-methylbut-2-enoate |
InChI |
InChI=1S/C18H24N2O8/c1-9(2)13(19-5)17(25)27-7-11(21)15(23)16(24)12(22)8-28-18(26)14(20-6)10(3)4/h11-12,15-16,21-24H,7-8H2,1-4H3/t11-,12-,15-,16-/m1/s1 |
InChIキー |
YEMJVHOPMVQUGS-CZPYZCIJSA-N |
異性体SMILES |
CC(=C(C(=O)OC[C@H]([C@H]([C@@H]([C@@H](COC(=O)C(=C(C)C)[N+]#[C-])O)O)O)O)[N+]#[C-])C |
正規SMILES |
CC(=C(C(=O)OCC(C(C(C(COC(=O)C(=C(C)C)[N+]#[C-])O)O)O)O)[N+]#[C-])C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl 5-bromo-3-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B13973747.png)
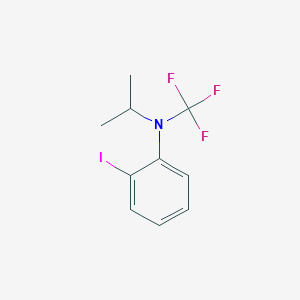

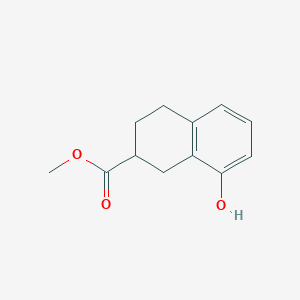
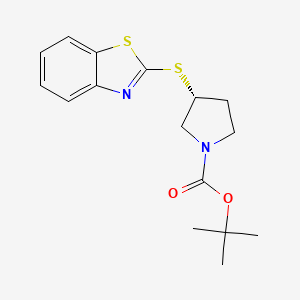


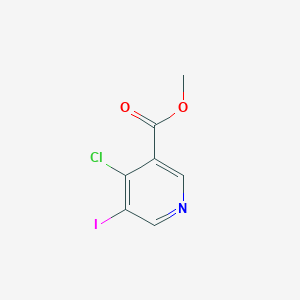
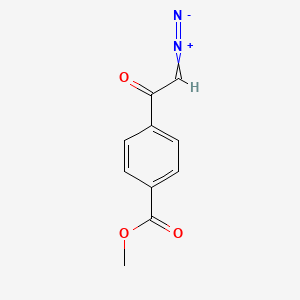
![(S)-2-Amino-1-[4-(benzyl-ethyl-amino)-piperidin-1-yl]-propan-1-one](/img/structure/B13973793.png)
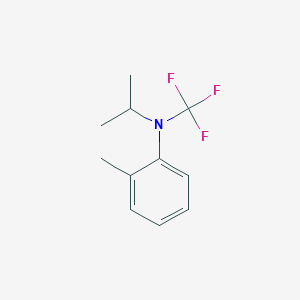
![2'-Isopropyl-[1,1'-biphenyl]-2-amine](/img/structure/B13973802.png)

